molecular formula C12H14N2O2 B1457882 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione CAS No. 1375471-50-3

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione

Cat. No. B1457882
M. Wt: 218.25 g/mol
InChI Key: CZNIRQMVWKWRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C12H18N2 . It is also known by its IUPAC name N-[(3R)-1-benzyl-3-pyrrolidinyl]-N-methylamine .


Molecular Structure Analysis

The molecular weight of “1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione” is 190.29 . Its InChI code is 1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 .


Physical And Chemical Properties Analysis

“1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione” is a liquid at 20 degrees Celsius . It has a boiling point of 107 °C/2.3 mmHg and a flash point of 106 °C . Its specific gravity is 0.99 .

Scientific Research Applications

Synthesis and Structural Analysis

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione and its derivatives have been explored in various synthetic and structural analyses within the realm of organic chemistry. One such study involves the synthesis and characterization of novel derivatives of pyrrolidine-2,5-dione, where researchers synthesized a series of compounds and determined their structures through X-ray crystallography, showcasing their potential in the development of new chemical entities (Hong-Shui Lv et al., 2013). Another study focused on the stereoselective synthesis of a key intermediate used in the preparation of fluoroquinolone antibiotics, highlighting the application of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione in the synthesis of compounds with potential pharmaceutical applications (M. Lall et al., 2012).

Reaction Mechanisms and Applications

Research has also delved into the reaction mechanisms involving derivatives of 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione. For instance, a study investigated the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride, leading to different products based on the reaction conditions, which could have implications for the synthesis of novel organic compounds (S. Chepyshev et al., 2009). Another significant application is in the field of medicinal chemistry, where N-Mannich bases derived from pyrrolidine-2,5-dione showed anticonvulsant properties, suggesting their potential as therapeutic agents (Sabina Rybka et al., 2016).

Novel Compound Synthesis

Further explorations in the synthesis of novel compounds involve the unexpected formation of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione during a multi-step synthesis, which exhibited moderate antibacterial activity, illustrating the potential of such compounds in antibacterial research (P. Angelov et al., 2023).

Safety And Hazards

This compound is classified as dangerous, as it can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling . If swallowed, it’s advised to rinse the mouth and not induce vomiting . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

1-benzyl-3-(methylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13-10-7-11(15)14(12(10)16)8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNIRQMVWKWRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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